
2,3-O-Isopropyliden-L-lyxono-1,4-lacton
Übersicht
Beschreibung
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one, also known as (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one, is a useful research compound. Its molecular formula is C8H12O5 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Antitumormitteln
Diese Verbindung dient als Schlüsselzwischenprodukt bei der Synthese potenzieller Antitumormittel . Seine Struktur ist entscheidend für die Bildung komplexer Moleküle, die mit Krebszellen interagieren können und möglicherweise deren Wachstum hemmen oder Apoptose induzieren.
Entwicklung von entzündungshemmenden Medikamenten
Aufgrund seiner vielseitigen chemischen Struktur wird 2,3-O-Isopropyliden-L-lyxono-1,4-lacton auch bei der Entwicklung von entzündungshemmenden Medikamenten eingesetzt . Diese Medikamente können helfen, Entzündungen bei verschiedenen Erkrankungen zu reduzieren, wodurch die Symptome gelindert und die Behandlungsergebnisse verbessert werden.
Untersuchung der antimikrobiellen Eigenschaften
Die Forschung hat die antimikrobiellen Eigenschaften dieser Verbindung untersucht . Es könnte verwendet werden, um neue Antibiotika oder Antiseptika zu entwickeln, die gegen eine Reihe von bakteriellen und Pilzpathogenen wirksam sind.
Diagnostisches Werkzeug für Krankheiten
Die Verbindung hat Potenzial als diagnostisches Werkzeug für eine Vielzahl von Krankheiten . Es könnte in biochemischen Assays verwendet werden, um bestimmte Enzyme oder Metaboliten zu detektieren, die mit Krankheitszuständen verbunden sind, und so die Früherkennung und Behandlung zu unterstützen.
Synthese von C-Nucleosiden
This compound wird für die Synthese von C-Nucleosiden verwendet . Diese Nucleoside-Analoga finden Anwendung in antiviralen Therapien und als Werkzeuge in der Molekularbiologie zur Untersuchung des Nukleinsäurestoffwechsels.
Produktion von GABA-Analoga
Die Verbindung ist ein Ausgangsmaterial für die Herstellung von GABA-Analoga . Diese Analoga sind wichtig in der Neurowissenschaftlichen Forschung und könnten zur Entwicklung neuer Behandlungen für neurologische Störungen wie Epilepsie führen.
Eigenschaften
IUPAC Name |
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHKFJCWLPPNCN-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](OC(=O)[C@@H]2O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433741 | |
| Record name | 2,3-O-isopropylidene-L-lyxono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152006-17-2 | |
| Record name | 2,3-O-isopropylidene-L-lyxono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,3-O-isopropylidene-L-lyxono-1,4-lactone in carbohydrate chemistry?
A1: 2,3-O-Isopropylidene-L-lyxono-1,4-lactone serves as a valuable chiral building block in the synthesis of more complex carbohydrates. Specifically, it has been employed as a key intermediate in the first reported synthesis of aldopentono-1,4-thiolactones. [, ] These thiolactones, particularly 4-thio-D-ribono-1,4-lactone and 4-thio-L-lyxono-1,4-lactone, represent a novel class of carbohydrate derivatives. [, ]
Q2: Can you describe the synthetic route involving 2,3-O-isopropylidene-L-lyxono-1,4-lactone to obtain 4-thio-D-ribono-1,4-lactone?
A2: The synthesis begins with the protection of D-gulono-1,4-lactone to yield its 2,3-O-isopropylidene derivative. Subsequent oxidation and chemoselective reduction steps lead to the formation of 2,3-O-isopropylidene-L-lyxono-1,4-lactone. Further transformations involving tosylation, epoxide formation, and thiirane ring opening ultimately result in the desired 4-thio-D-ribono-1,4-lactone. [, ]
Q3: Beyond thiolactone synthesis, are there other applications for 2,3-O-isopropylidene-L-lyxono-1,4-lactone?
A3: Yes, this compound has proven useful in synthesizing other unique carbohydrate derivatives. For instance, it acts as a starting material in the preparation of 5-amino-5-deoxy-2-C-hydroxymethyl-2,3-O-isopropylidene-l-lyxono-1,5-lactam [] and 1,5-anhydro-2,3-O-isopropylidene-l-lyxofuranose. [] These compounds hold potential as chiral intermediates for synthesizing bioactive molecules.
Q4: Why is the use of protecting groups, such as the isopropylidene group in 2,3-O-isopropylidene-L-lyxono-1,4-lactone, important in carbohydrate chemistry?
A4: Carbohydrates possess multiple hydroxyl groups, making selective transformations challenging. Protecting groups, like the isopropylidene group, temporarily mask specific hydroxyl groups. This strategy allows chemists to perform reactions at desired sites without unwanted side reactions, enabling the synthesis of complex carbohydrate structures with high regio- and stereoselectivity. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

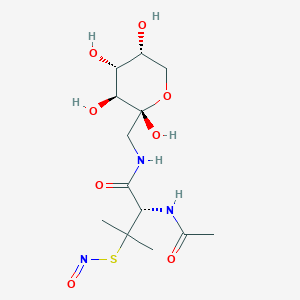



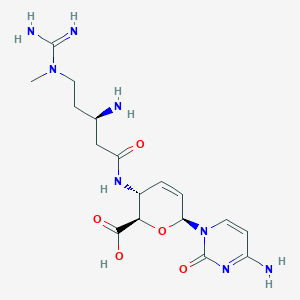


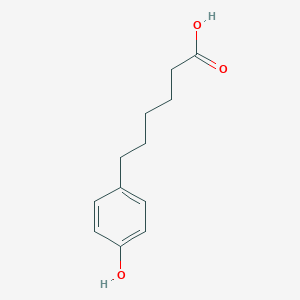
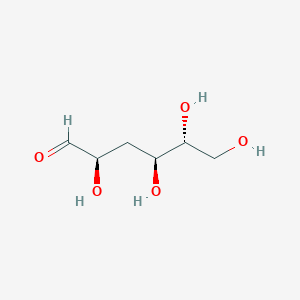
![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)
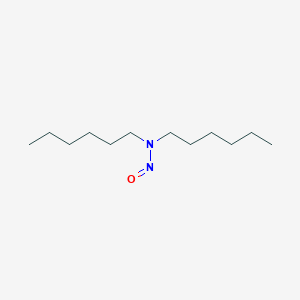
![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)

